molecular formula C18H19N3O B2665444 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide CAS No. 1235360-84-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide

Cat. No. B2665444
CAS RN: 1235360-84-5
M. Wt: 293.37
InChI Key: HCJFLOTZVNLVFU-UHFFFAOYSA-N
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Description

The compound “N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide” is a complex organic molecule that contains a pyrazole ring and a naphthyl group . Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms . The naphthyl group is a two-ring aromatic hydrocarbon.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions . For instance, novel Schiff-base ligands have been synthesized through the condensation between N-(2-aminoethyl)pyrazoles and 2-hydroxy-1-naphthaldehyde .

Scientific Research Applications

Alzheimer's Disease Diagnostic Imaging

K. Shoghi-Jadid et al. (2002) explored the use of a hydrophobic radiofluorinated derivative of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-naphthamide, [18F]FDDNP, with positron emission tomography (PET) to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients. This noninvasive technique demonstrated potential for monitoring the development of these biomarkers, potentially aiding in the diagnosis and treatment monitoring of Alzheimer's disease (Shoghi-Jadid et al., 2002).

Cytotoxic Activity Against Cancer Cell Lines

L. Deady et al. (2003) synthesized a series of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carboxylic acids, derived from 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione. These compounds exhibited significant cytotoxic activity against various cancer cell lines, indicating potential therapeutic applications in cancer treatment (Deady et al., 2003).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be of interest in medicinal chemistry or pharmaceutical research.

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O/c1-13-12-14(2)21(20-13)11-10-19-18(22)17-9-5-7-15-6-3-4-8-16(15)17/h3-9,12H,10-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCJFLOTZVNLVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=CC3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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